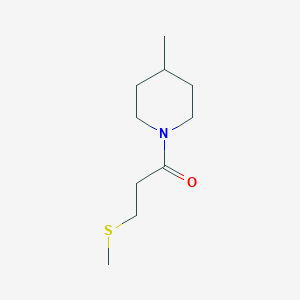
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one, also known as MDPV, is a psychoactive drug that belongs to the cathinone class of compounds. It is a synthetic stimulant that has been used for recreational purposes and has been associated with adverse effects such as addiction, psychosis, and even death. However, MDPV has also been studied for its potential medicinal properties, particularly in the field of neuroscience.
Mecanismo De Acción
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a stimulant effect, which can lead to feelings of euphoria, increased energy, and increased sociability.
Biochemical and Physiological Effects:
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been shown to have a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. Additionally, 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been shown to cause vasoconstriction, which can lead to reduced blood flow to vital organs such as the heart and brain. 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has also been shown to cause oxidative stress, which can lead to damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has several advantages and limitations for use in lab experiments. One advantage is that it is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a useful tool for studying the role of these neurotransmitters in the brain. However, 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has several limitations, including its potential for abuse and toxicity, which can make it difficult to use in animal studies.
Direcciones Futuras
There are several future directions for research on 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one. One area of interest is the development of new psychoactive compounds based on the structure of 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one. Another area of interest is the potential use of 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one in treating neurological disorders, particularly those that involve dopamine, norepinephrine, and serotonin. Additionally, research on the biochemical and physiological effects of 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one may lead to new insights into the mechanisms underlying drug addiction and other related disorders.
Métodos De Síntesis
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one can be synthesized through several methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The Leuckart reaction involves the reaction of piperonal with ammonia and formic acid, followed by reduction with sodium borohydride. Reductive amination involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and sodium borohydride. The Mannich reaction involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with formaldehyde and methylamine.
Aplicaciones Científicas De Investigación
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been shown to have neuroprotective properties, which may be beneficial in the treatment of these disorders. Additionally, 1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one has been studied for its potential use in drug discovery, particularly in the development of new psychoactive compounds.
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c1-9-3-6-11(7-4-9)10(12)5-8-13-2/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMYGMKOTMMVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-3-methylsulfanylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


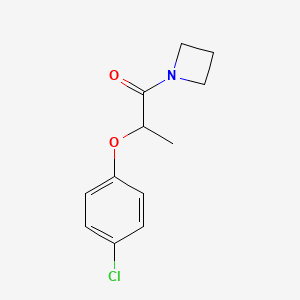
![6-(3,5-dimethylpyrazol-1-yl)-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B7513517.png)
![1-(2,6-Dimethylphenyl)-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7513523.png)
![7-[(Cyclopentylamino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7513537.png)


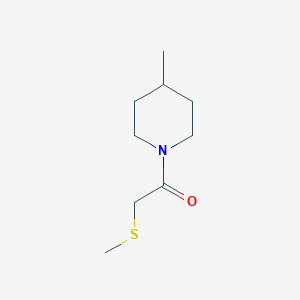
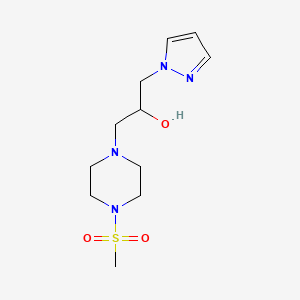
![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)

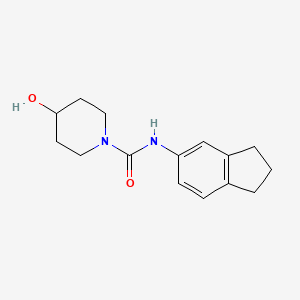
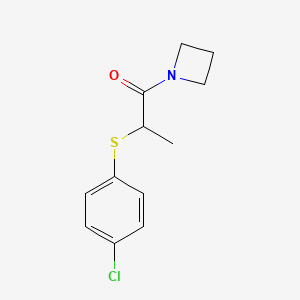
![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)